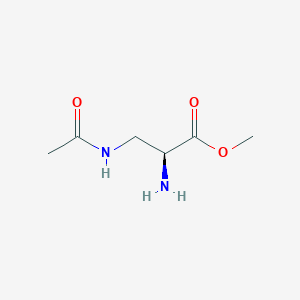
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with the molecular formula C7H8FNO2
Mechanism of Action
Target of Action
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative Pyrrole derivatives are known to interact with a variety of enzymes and proteins .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives (a class of compounds related to pyrroles) can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to impact a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.29 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.81 (MLOGP) to 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.53 .
Result of Action
The inhibition of enzyme activity by similar compounds can lead to a variety of cellular effects, depending on the specific enzymes and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2H-pyrrole-3-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom in place of fluorine.
Ethyl 3-iodo-1H-pyrrole-2-carboxylate: Features an iodine atom instead of fluorine.
Uniqueness
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWEJUJIOUTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434813 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168102-05-4 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)

![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)



![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)






